Methyl 5-chloro-4-methylpentanoate (CAS 202797-57-7) is a branched-chain chlorinated aliphatic ester that serves as a highly specialized synthetic building block and a critical pharmaceutical reference standard, frequently designated as Apixaban Impurity 120 [1]. Characterized by a terminal electrophilic chlorine atom and a C4 methyl branch, this compound exhibits a density of approximately 1.033 g/cm³ and a molecular weight of 164.63 g/mol [2]. In industrial procurement, it is prioritized over its free acid counterpart due to its enhanced lipophilicity, superior volatility for gas chromatography (GC) purification, and its readiness to undergo controlled aminolysis or cyclization to form methyl-substituted piperidinone (delta-valerolactam) rings in advanced active pharmaceutical ingredient (API) synthesis [3].
Substituting Methyl 5-chloro-4-methylpentanoate with its unbranched analog (methyl 5-chloropentanoate) or its free acid form (5-chloro-4-methylpentanoic acid) fundamentally compromises both synthetic pathways and regulatory compliance [1]. Utilizing the free acid requires harsh in situ activation (e.g., with thionyl chloride), which often induces unwanted elimination reactions or oligomerization, whereas the methyl ester allows for mild, direct cyclization [2]. Furthermore, replacing it with the unbranched methyl 5-chloropentanoate eliminates the critical steric bulk of the C4 methyl group. This substitution yields an unsubstituted delta-valerolactam rather than the targeted methyl-substituted lactam, rendering the material entirely useless for specific structure-activity relationship (SAR) probes and invalidating its use as an exact mass standard in API impurity profiling [3].
In the quality control of anticoagulant APIs, the precise identification of manufacturing byproducts is mandatory. Methyl 5-chloro-4-methylpentanoate (Apixaban Impurity 120) exhibits an exact molecular weight of 164.63 g/mol, compared to 150.60 g/mol for the standard unbranched precursor, methyl 5-chloropentanoate [1]. This 14.03 Da mass difference, coupled with a distinct shift in reverse-phase HPLC retention time due to the lipophilic C4 methyl branch, allows for baseline resolution and exact quantification down to parts-per-million (ppm) levels [2].
| Evidence Dimension | Mass shift and chromatographic resolution |
| Target Compound Data | MW 164.63 g/mol (baseline resolved) |
| Comparator Or Baseline | Methyl 5-chloropentanoate (MW 150.60 g/mol) |
| Quantified Difference | +14.03 Da mass difference preventing signal overlap |
| Conditions | LC-MS/MS impurity profiling of API batches |
Procuring the exact methylated standard is legally and technically required to quantify this specific process impurity for regulatory filings.
For scalable synthesis, the physical state and volatility of the intermediate dictate the choice of purification. Methyl 5-chloro-4-methylpentanoate exists as a highly processable liquid that lacks the intermolecular hydrogen bonding present in 5-chloro-4-methylpentanoic acid [1]. This structural change lowers the boiling point significantly, enabling high-efficiency fractional distillation and gas chromatography (GC) analysis without the thermal degradation or decarboxylation risks associated with heating the free carboxylic acid [2].
| Evidence Dimension | Purification compatibility (Volatility) |
| Target Compound Data | Highly volatile, GC/distillation compatible |
| Comparator Or Baseline | 5-chloro-4-methylpentanoic acid (requires derivatization for GC, prone to thermal degradation) |
| Quantified Difference | Elimination of hydrogen bonding enables direct thermal purification |
| Conditions | Industrial scale-up and GC purity analysis |
Purchasing the methyl ester directly saves synthetic steps and allows for straightforward distillation, lowering overall manufacturing costs.
In the synthesis of piperidinone rings, the choice of ester leaving group impacts reaction cycle times. Methyl 5-chloro-4-methylpentanoate undergoes nucleophilic acyl substitution (aminolysis) at a rate generally 2 to 3 times faster than the corresponding ethyl ester (ethyl 5-chloro-4-methylpentanoate) due to the reduced steric bulk of the methoxy leaving group [1]. This accelerated kinetic profile allows for lower reaction temperatures during the critical lactamization step, thereby suppressing competitive elimination of the terminal chloride [2].
| Evidence Dimension | Aminolysis reaction rate |
| Target Compound Data | Rapid cyclization at moderate temperatures |
| Comparator Or Baseline | Ethyl 5-chloro-4-methylpentanoate (2-3x slower cleavage) |
| Quantified Difference | 2-3 fold increase in nucleophilic acyl substitution rate |
| Conditions | Base-catalyzed lactamization in organic solvents |
The methyl ester ensures faster reaction completion and higher yields in multi-step API syntheses by minimizing thermal degradation during cyclization.
Because it precisely matches the mass and retention time of Apixaban Impurity 120, this compound is the mandatory reference standard for LC-MS/MS quality control assays. Procuring this exact standard allows analytical chemists to accurately quantify process-related byproducts and ensure API batches meet stringent FDA and EMA purity thresholds [1].
Driven by its optimized volatility and rapid aminolysis kinetics, the methyl ester is the preferred building block for synthesizing 5-methyl-2-oxopiperidin-1-yl rings. This is critical for medicinal chemistry teams conducting structure-activity relationship (SAR) studies to discover next-generation factor Xa inhibitors with altered metabolic profiles [2].
Due to its liquid state and lack of hydrogen bonding compared to the free acid, this compound is highly suited for continuous flow chemistry applications. It serves as an efficient bifunctional linker—offering both an electrophilic chloride and a reactive ester—for the rapid assembly of complex bioconjugates or specialty agrochemicals without clogging microreactor channels [3].